molecular formula C17H19N3O2 B2787352 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide CAS No. 1903475-44-4

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B2787352
CAS No.: 1903475-44-4
M. Wt: 297.358
InChI Key: UAPCKGVZATXZGT-UHFFFAOYSA-N
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Description

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide is a synthetic organic compound characterized by a pyrrolidine ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The presence of the 5-methylpyridin-2-yl group in this compound distinguishes it from other similar compounds. This unique structural feature may confer specific reactivity and binding properties, making it particularly valuable in certain applications.

Properties

IUPAC Name

3-(5-methylpyridin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-7-8-16(18-11-13)22-15-9-10-20(12-15)17(21)19-14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPCKGVZATXZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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